

Application Notes and Protocols for Pilabactam Sodium in Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: *Pilabactam sodium*

Cat. No.: *B3435033*

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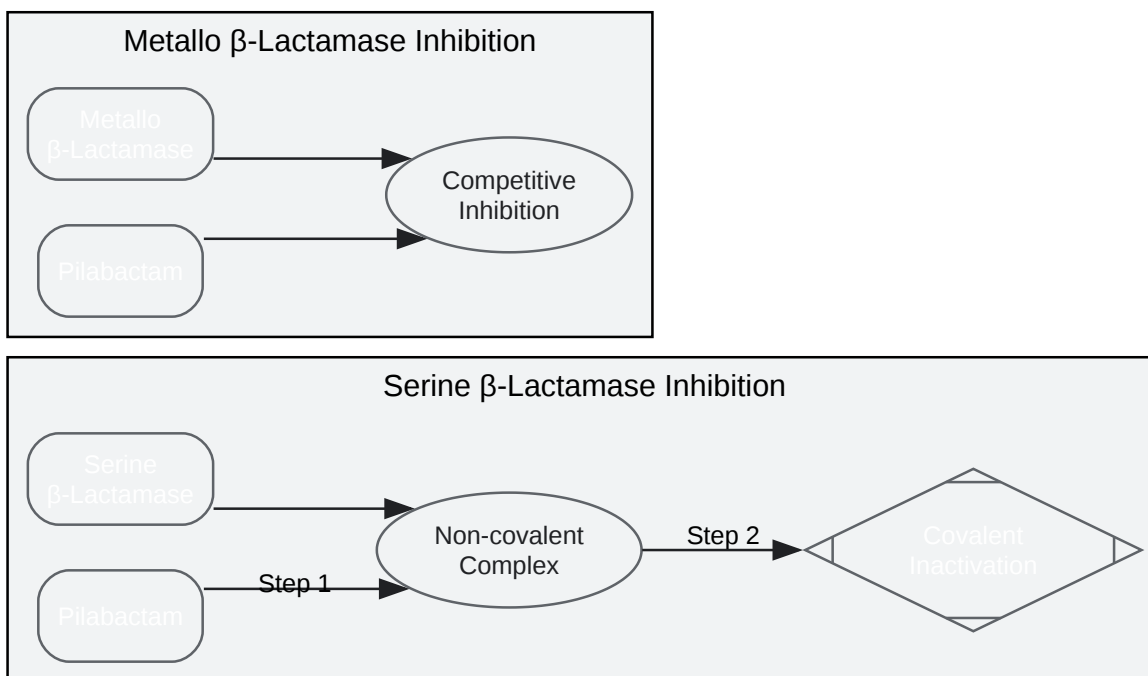
For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as QPX7728, is an investigational ultra-broad-spectrum β -lactamase inhibitor.[1][2][3] It represents a significant advancement in combating antimicrobial resistance due to its potent inhibition of a wide array of β -lactamases, including both serine- β -lactamases (Classes A, C, and D) and metallo- β -lactamases (Class B).[1][4][5] Pilabactam is a cyclic boronate compound that can be administered intravenously or orally.[2][3] When used in combination with β -lactam antibiotics, Pilabactam restores their efficacy against many multi-drug resistant Gram-negative bacteria. These application notes provide detailed methodologies for the in vitro evaluation of **Pilabactam sodium**'s activity in antimicrobial susceptibility testing (AST).

Mechanism of Action

Pilabactam sodium (QPX7728) employs a sophisticated mechanism to inhibit a broad spectrum of β -lactamases. Its action against serine- β -lactamases is a two-step process, beginning with the formation of a non-covalent complex, which is followed by the formation of a covalent bond between the boron atom of Pilabactam and the catalytic serine residue of the enzyme.[1][6] This covalent complex is reversible, with a residence time that varies depending on the specific enzyme, ranging from minutes to several hours.[4] For metallo- β -lactamases, Pilabactam acts as a competitive inhibitor with fast-on/fast-off kinetics.[4]



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